5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid
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Overview
Description
5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorophenylhydrazine with 2-bromo-3-pyridinecarboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of bases and solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used under controlled conditions.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)pyridine-3-carboxylic acid: Similar structure but lacks the bromine atom.
Pyrazolo[1,5-a]pyrimidines: Another class of heterocyclic compounds with similar structural features but different ring fusion patterns.
Uniqueness
5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern also allows for diverse chemical modifications and applications .
Biological Activity
5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, synthesis, and comparative studies with other related compounds.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C16H12BrFN2O2
- Molecular Weight : Approximately 363.18 g/mol
- CAS Number : 1215106-42-5
The structure features a pyrazolo ring fused with a pyridine core and is substituted with a bromine atom and a 4-fluorophenyl group, which enhances its reactivity and biological potential .
Kinase Inhibition
Research indicates that compounds in the pyrazolo[1,5-a]pyridine class, including this compound, exhibit significant inhibitory effects on various protein kinases. These kinases are crucial in cell signaling pathways associated with diseases such as cancer. Preliminary studies suggest that this compound selectively inhibits certain kinases involved in cell proliferation and survival pathways, potentially leading to therapeutic applications in oncology .
Antiparasitic Activity
In studies focusing on Trypanosoma brucei, compounds related to the pyrazolo series demonstrated notable antiparasitic activity. While specific data on this compound is limited, the structural similarities with effective inhibitors suggest potential efficacy against similar targets .
Comparative Analysis
The following table summarizes key features and biological activities of selected compounds within the pyrazolo family:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate | C16H12BrN2O2 | Similar bromo-substituted structure | Kinase inhibition |
Pyrazolo[1,5-a]pyrimidine derivatives | Varies | Fused pyrimidine ring | Anticancer properties |
This compound | C16H12BrFN2O2 | Unique substitution pattern | Selective kinase inhibition |
This comparison highlights the unique properties of this compound concerning its potential selectivity towards specific biological targets compared to other derivatives in its class.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of various pyrazolo derivatives on cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting cell growth in models such as HeLa and MRC5 cells. These studies are crucial for understanding the therapeutic index of these compounds and their potential side effects in vivo .
Mechanistic Insights
Recent investigations into the binding interactions of pyrazolo compounds with their targets have revealed insights into their mechanism of action. For instance, structural analyses using X-ray crystallography have elucidated how these compounds interact at the molecular level with protein targets involved in cancer progression. This information is vital for rational drug design aimed at enhancing efficacy and reducing toxicity .
Properties
Molecular Formula |
C14H8BrFN2O2 |
---|---|
Molecular Weight |
335.13 g/mol |
IUPAC Name |
5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H8BrFN2O2/c15-9-5-6-18-11(7-9)12(14(19)20)13(17-18)8-1-3-10(16)4-2-8/h1-7H,(H,19,20) |
InChI Key |
XSTOINNOGCFTQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CC(=CC3=C2C(=O)O)Br)F |
Origin of Product |
United States |
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